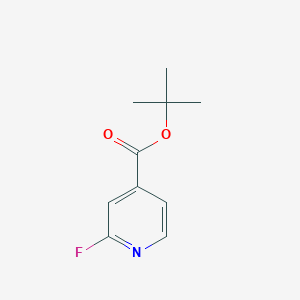

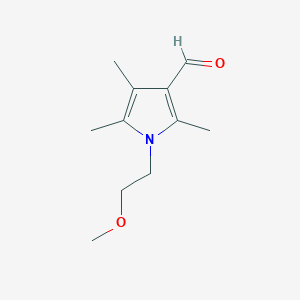

![molecular formula C23H31N3O3 B2824397 N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-68-5](/img/structure/B2824397.png)

N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest among researchers due to their broad-spectrum biological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been prepared and reported as antiviral agents .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

Indole derivatives are often synthesized for screening different pharmacological activities . For instance, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .Physical And Chemical Properties Analysis

Indole is a crystalline, colorless compound with specific odors . It is an important heterocyclic system that provides the skeleton to lysergic acid diethylamide (LSD), strychnine, and alkaloid obtained from plants .Scientific Research Applications

Chemical Synthesis Methodologies

The compound and its structural analogs have been utilized in chemical synthesis methodologies, particularly in the construction of cyclohepta[b]indoles, a compound class that exhibits a broad spectrum of biological activities. For instance, one approach detailed the synthesis of highly functionalized cyclohepta[b]indoles through a concise cycloaddition–cyclization–elimination sequence, emphasizing the significance of nitrogen-stabilized oxyallyl cations derived from epoxidations (He et al., 2014). Similarly, a radical cyclization strategy has been applied to synthesize spirocyclohexadienones, showcasing the versatility of this method in generating complex molecular scaffolds (Gonzalez-Lopez de Turiso et al., 2005).

Biological Activities

Cyclohepta[b]indoles, structurally related to N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide, have been reported to display a broad spectrum of biological activities. These include inhibition of adipocyte fatty-acid-binding protein, histone deacetylation, leukotriene production inhibition, and anti-HIV activities, underscoring the potential pharmaceutical applications of these compounds (Stempel & Gaich, 2016). This diversity in biological activity highlights the cyclohepta[b]indole motif as a 'privileged' structure in drug design, attracting considerable interest from the pharmaceutical industry for the development of new therapeutics.

Anticonvulsant Activity

Research into tetracyclic indole derivatives has uncovered their potential as anticonvulsant agents. Synthesis and testing of these compounds have led to the identification of several with promising anticonvulsant activity, demonstrating the relevance of indole derivatives in the development of new treatments for seizure disorders (Stanton & Ackerman, 1983).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-cycloheptyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-3-25(4-2)21(27)16-26-15-19(18-13-9-10-14-20(18)26)22(28)23(29)24-17-11-7-5-6-8-12-17/h9-10,13-15,17H,3-8,11-12,16H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPMYDHYXIOVOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)

![2-[2-[[(E)-2-phenylethenyl]sulfonylamino]-1,3-thiazol-4-yl]acetamide](/img/structure/B2824320.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2824330.png)

![Ethyl 7-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2824332.png)

![4-(tert-butyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824333.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824334.png)

![N-[2-(4-fluorophenyl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2824335.png)

![3-butyl-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2824336.png)